4-Chloro-6-methylnicotinic acid
Overview
Description
4-Chloro-6-methylnicotinic acid (4-Cl-6-MeNA) is a derivative of nicotinic acid and is a promising compound for a variety of scientific research applications. 4-Cl-6-MeNA has been studied in a range of biochemical and physiological processes, including energy metabolism, inflammation, and cancer. In
Scientific Research Applications
Supramolecular Assembly in Coordination Compounds
Research involving 4-Chloro-6-methylnicotinic acid includes its use in the synthesis and structural analysis of coordination compounds. A study by Aakeröy and Beatty (1999) demonstrated the synthesis of various silver(I) coordination complexes using similar ligands, including 6-methylnicotinic acid, to explore different structural outcomes based on the protonation degree of the nicotinic acid ligands. These structures ranged from coordination polymers to linear structures linked by hydrogen bonds (Aakeröy & Beatty, 1999).
Bifunctional Chelators for Technetium
Another significant application of nicotinic acid derivatives, closely related to 4-Chloro-6-methylnicotinic acid, is in the field of radiopharmaceuticals. Meszaros et al. (2011) synthesized new isomers of HYNIC (hydrazinonicotinic acid), an established bifunctional technetium-binding ligand, to evaluate their potential in technetium coordination for medical imaging. The study highlighted the importance of chelation in the efficiency of these ligands (Meszaros, Dose, Biagini, & Blower, 2011).
Microbial Degradation and Hydroxylation
4-Chloro-6-methylnicotinic acid is also of interest in microbiology, particularly in studying microbial degradation pathways. Tinschert et al. (1997) isolated bacterial strains capable of degrading 6-methylnicotinic acid, a compound structurally similar to 4-Chloro-6-methylnicotinic acid. These strains could regioselectively hydroxylate nicotinic acid at specific positions, indicating potential applications in biocatalysis and microbial production of specific chemical compounds (Tinschert, Kiener, Heinzmann, & Tschech, 1997).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, 4-Chloro-6-methylnicotinic acid and its derivatives are used for synthesizing various compounds. For instance, Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a P2Y12 receptor antagonist, using ethyl 6-chloro-5-cyano-2-methylnicotinate, showcasing the practical applications of such compounds in pharmaceutical development (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Antibacterial Studies
The antibacterial properties of 2-Hydroxy-6-methylnicotinic acid, a compound related to 4-Chloro-6-methylnicotinic acid, have been explored in research by Verma and Bhojak (2018). Their study synthesized new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid and screened them for antibacterial efficacy, indicating potential medicinal applications (Verma & Bhojak, 2018).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and intermolecular interactions of complexes derived from 6-methylnicotinic acid, a close relative of 4-Chloro-6-methylnicotinic acid, were studied by Luo, Mao, and Sun (2014). They analyzed the influence of different metals on the interactions around 6-methylnicotinic acid, shedding light on the complexation behaviors and potential applications in materials science (Luo, Mao, & Sun, 2014).
properties
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFSHIQNHIGKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671983 | |
Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylnicotinic acid | |
CAS RN |
1060805-95-9 | |
Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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